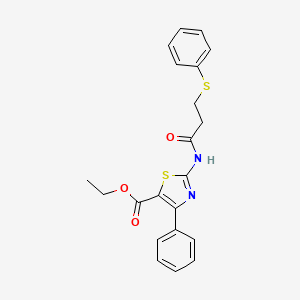
Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound you mentioned contains a thiazole ring, which is likely to contribute to its biological activity.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring .Applications De Recherche Scientifique
Antitumor Activity
Thiazole derivatives have been synthesized and evaluated for their antitumor activity. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have demonstrated potential anticancer activity against various human tumor cell lines. Notably, certain analogs exhibited remarkable activity against leukemia cell lines, indicating the potential of thiazole derivatives as anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Study
Thiazole compounds have also been explored for their antimicrobial properties. Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and showed activity against various strains of bacteria and fungi. This suggests the utility of thiazole derivatives in developing new antimicrobial agents, which could be applicable to the compound (Desai, Bhatt, & Joshi, 2019).
Synthesis and Drug-Likeness
Recent studies have synthesized novel thiazole derivatives and evaluated their binding profiles and drug-likeness for potential medical applications. For instance, novel thiazole compounds have been assessed for their inhibitory activity against key proteins involved in diseases like COVID-19, demonstrating their potential as drug candidates (Nagarajappa et al., 2022).
Inhibitors for Tuberculosis
Thiazole-aminopiperidine hybrid analogues have been designed, synthesized, and evaluated as inhibitors against Mycobacterium tuberculosis, showcasing the potential of thiazole derivatives in treating tuberculosis. Some compounds have shown promising activity in vitro assays, suggesting their applicability in developing new tuberculosis treatments (Jeankumar et al., 2013).
Orientations Futures
Thiazoles and their derivatives have been extensively studied for their diverse biological activities . Future research on “Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate” could involve investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.
Propriétés
IUPAC Name |
ethyl 4-phenyl-2-(3-phenylsulfanylpropanoylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-2-26-20(25)19-18(15-9-5-3-6-10-15)23-21(28-19)22-17(24)13-14-27-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBYIWSOXSLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCSC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

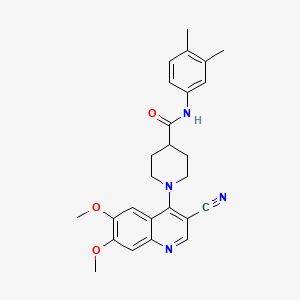
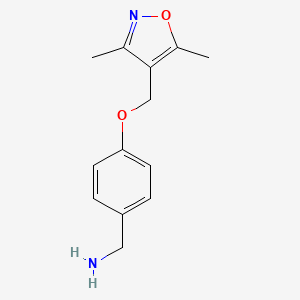
![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)
![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)
![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)
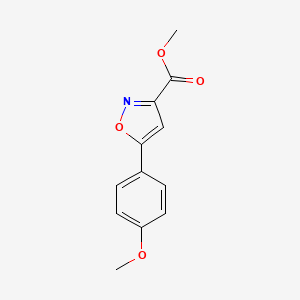
![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)
![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)
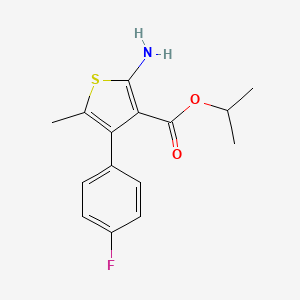
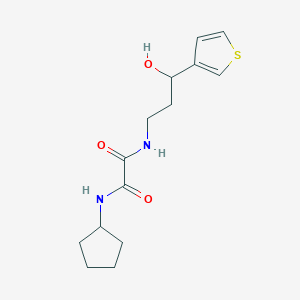
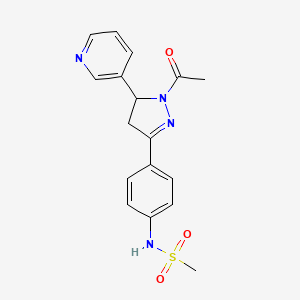
![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)
![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)
